1-Hexanol, 3-mercapto-, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

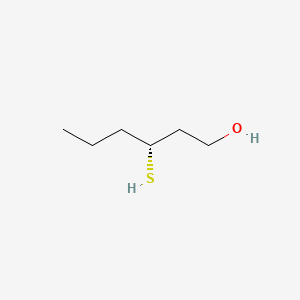

1-Hexanol, 3-mercapto-, ®- is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-mercapto-, ®- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of 1-hexanol, 3-mercapto-, ®- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 3-mercapto-, ®- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to its corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted thiols.

Scientific Research Applications

1-Hexanol, 3-mercapto-, ®- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain industrial chemicals

Mechanism of Action

The mechanism of action of 1-Hexanol, 3-mercapto-, ®- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

- 3-Mercaptohexan-1-ol

- 3-Mercaptohexanol

- 2-Hexanol

- 3-Methyl-2-pentanol

Comparison: 1-Hexanol, 3-mercapto-, ®- is unique due to its specific thiol group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher reactivity due to the presence of the sulfur atom, making it more versatile in various chemical reactions .

Biological Activity

1-Hexanol, 3-mercapto-, (R)-, commonly referred to as 3-mercapto-1-hexanol, is an alkanethiol with significant biological activity. This compound, characterized by a hydroxyl group at one end and a thiol group at the other, has garnered attention in various fields including food science, pharmacology, and biochemistry.

- Molecular Formula : C6H14OS

- Molecular Weight : 134.25 g/mol

- IUPAC Name : 3-Mercaptohexan-1-ol

- CAS Number : 60048-74-0

Biological Activity Overview

The biological activities of 1-Hexanol, 3-mercapto-, (R)- can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that thiols like 3-mercapto-1-hexanol can act as antioxidants. The presence of the thiol group allows the compound to scavenge free radicals, which are implicated in various diseases and aging processes. A study demonstrated that thiols can protect cellular components from oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Flavor Compound in Food Industry

This compound is noted for its role as an aroma compound in various food products, particularly in cheese and coffee. Its unique flavor profile contributes to the sensory characteristics of these foods. The enzymatic production of this compound has been linked to the enhancement of aroma in fermented products .

3. Potential Therapeutic Applications

The biological activity of 3-mercapto-1-hexanol extends to potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that alkanethiols exhibit antimicrobial properties against various pathogens. This suggests a potential role in food preservation and safety .

- Cell Membrane Interaction : Research indicates that compounds with thiol groups can influence cell membrane dynamics, potentially facilitating drug delivery systems .

Case Study 1: Antioxidant Activity

A study published in Molecules investigated the antioxidant capacity of various thiols, including 3-mercapto-1-hexanol. The results indicated that this compound significantly reduced lipid peroxidation in vitro, showcasing its potential as a natural antioxidant .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Mercapto-1-Hexanol | 25 | Free radical scavenging |

| Other Thiols | Varies | Varies |

Case Study 2: Flavor Enhancement

In a comparative analysis of aroma compounds in coffee, it was found that increasing concentrations of 3-mercapto-1-hexanol correlated with enhanced sensory attributes in brewed coffee. This study utilized gas chromatography-mass spectrometry (GC-MS) to quantify the compound's presence .

Case Study 3: Antimicrobial Efficacy

A research project assessed the antimicrobial efficacy of various thiols against Staphylococcus aureus. The findings indicated that 3-mercapto-1-hexanol demonstrated significant inhibitory effects on bacterial growth, suggesting its potential application as a natural preservative .

Properties

CAS No. |

90180-88-4 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

(3R)-3-sulfanylhexan-1-ol |

InChI |

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

TYZFMFVWHZKYSE-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@H](CCO)S |

Canonical SMILES |

CCCC(CCO)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.